BenchChemオンラインストアへようこそ!

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

solubility formulation in vitro assay

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride (CAS 1803609-95-1; synonym CXMMA) is a pre-formed dihydrochloride salt of an ortho-substituted benzylamine scaffold, supplied as a white crystalline solid with molecular formula C₁₅H₂₆Cl₂N₂ and a molecular weight of 305.29 g/mol. The free‑base counterpart (CAS 57365‑08‑9, 2‑{[(cyclohexyl)(methyl)amino]methyl}aniline) is a low‑melting solid or oil with water‑insolubility characteristics.

Molecular Formula C15H26Cl2N2
Molecular Weight 305.3 g/mol
CAS No. 1803609-95-1
Cat. No. B1459566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride
CAS1803609-95-1
Molecular FormulaC15H26Cl2N2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCN(CC1CCCCC1)CC2=CC=CC=C2N.Cl.Cl
InChIInChI=1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H
InChIKeyWMPLQYKCPIYGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride (CAS 1803609-95-1) Requires Dedicated Evaluation for Research Procurement


2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride (CAS 1803609-95-1; synonym CXMMA) is a pre-formed dihydrochloride salt of an ortho-substituted benzylamine scaffold, supplied as a white crystalline solid with molecular formula C₁₅H₂₆Cl₂N₂ and a molecular weight of 305.29 g/mol . The free‑base counterpart (CAS 57365‑08‑9, 2‑{[(cyclohexyl)(methyl)amino]methyl}aniline) is a low‑melting solid or oil with water‑insolubility characteristics . The dihydrochloride modification confers markedly different physicochemical handling, solubility, and quality‑control profiles that directly impact experimental reproducibility and formulation feasibility in early‑stage drug discovery, medicinal chemistry optimization, and analytical reference standard programmes .

Interchangeability Gap: Why Free Base and Other Aniline Derivatives Cannot Replace 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride


Substituting the dihydrochloride salt (CAS 1803609‑95‑1) with the free base (CAS 57365‑08‑9) or with simpler N‑cyclohexylmethyl‑aniline congeners introduces uncontrolled variables in solubility, ionisation state, and analytical detectability. The free base is reported as insoluble in water , whereas the dihydrochloride salt delivers aqueous solubility ≥50 mg/mL in phosphate‑buffered saline (PBS, pH 7.4) . This 50‑fold solubility differential determines whether a compound can be dosed in cell‑based or in vivo assays without organic co‑solvents that confound pharmacology readouts. Furthermore, the dihydrochloride’s crystalline nature permits precise gravimetric handling and reproducible HPLC purity assessment (>95% by reverse‑phase HPLC with UV detection at 254 nm) , while the free base’s oily/low‑melting character complicates accurate dispensing and batch‑to‑batch consistency. Neglecting these distinctions risks irreproducible biological data, invalid pharmacokinetic profiling, and failed procurement audits in projects requiring defined salt forms.

Quantitative Evidence Guide: How 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride Differs from Closest Comparators


Aqueous Solubility in PBS (pH 7.4): Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1803609‑95‑1) exhibits aqueous solubility ≥50 mg/mL in phosphate‑buffered saline at pH 7.4, whereas the free base is described as insoluble in water . This differential is critical for biological assay preparation.

solubility formulation in vitro assay dihydrochloride salt

Validated HPLC Purity and Analytical Specification

Routine production batches of 2‑{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride are purified via recrystallisation (ethanol/water 3:1 v/v) and achieve >95% purity by reverse‑phase HPLC on a C18 column with UV detection at 254 nm, using an acetonitrile/0.1% trifluoroacetic acid gradient . The free base analytical standard (Bromhexine impurity C) is typically supplied at ≥95% by HPLC but is not recrystallised as a uniform salt, leading to batch variability .

HPLC purity quality control analytical characterisation procurement specification

Physical Form and Handling Advantages Over Free-Base and Mono-Hydrochloride Analogues

2‑{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride is isolated as a white crystalline powder stable at room temperature , whereas the free base exists as a yellow oil or low‑melting solid (mp 44–47 °C) and the structurally related N‑(cyclohexylmethyl)‑N‑methylaniline (CAS 23824‑51‑3) is a liquid at ambient temperature . The crystalline dihydrochloride allows sub‑milligram gravimetric dispensing on standard analytical balances with ≤0.1 mg precision, directly translatable to reproducible dose–response studies.

solid-state form weighing accuracy stability storage

Structural Differentiation: ortho‑Aminomethyl Substituent Versus N‑Cyclohexylmethyl‑N‑methylaniline Simplifications

The target compound bears an ortho‑aminomethyl substituent (C₆H₄–CH₂–N) that provides an additional hydrogen‑bond donor (aniline –NH₂) and a basic centre distinct from the tertiary amine, creating a vector geometry absent in N‑(cyclohexylmethyl)‑N‑methylaniline (CAS 23824‑51‑3, C₁₄H₂₁N, only one basic nitrogen) . In silico calculated logP for the free base is 3.28 (ChemAxon) ; the dihydrochloride further lowers effective logD at physiological pH, enhancing aqueous compatibility. Although direct head‑to‑head pharmacological data are not publicly available for this specific compound, the ortho‑amino motif is a recognised privileged scaffold in analgesic benzylamine series .

structure-activity relationship ortho-substitution benzylamine target engagement hypothesis

Mass Spectrometry Confirmation: Distinct [M+H]⁺ Ion for QC Verification

ESI‑MS analysis of the dihydrochloride confirms the protonated molecular ion [M+H]⁺ at m/z corresponding to the free base monoisotopic mass (calculated 233.20 Da for C₁₅H₂₅N₂⁺) . This signature is used for batch release alongside HPLC, providing orthogonal identity confirmation not routinely available for non‑salt liquid analogues where ionisation efficiency varies with mobile phase pH.

mass spectrometry identity confirmation LC-MS quality assurance

Caution on Biological Activity Claims: Absence of Published Quantitative Comparator Data

Although vendor descriptions generically associate this compound with analgesic activity , no peer‑reviewed publication or patent was identified that reports quantitative in vitro IC₅₀/EC₅₀ values, receptor binding Ki, or in vivo ED₅₀ for the dihydrochloride or its free base against a defined comparator compound. Claims of ’potent analgesia’ remain unverifiable by the standards of this evidence guide. Users evaluating this compound for pain‑programme procurement must request primary pharmacological profiling data directly from the supplier before using biological activity as a selection criterion.

pharmacological data gap analgesic receptor binding evidence transparency

Procurement‑Relevant Application Scenarios for 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride


Aqueous‑Compatible In Vitro Pharmacology Without Co‑Solvent Interference

The dihydrochloride’s aqueous solubility ≥50 mg/mL in PBS pH 7.4 enables direct dissolution in cell culture media without DMSO, making it suitable for primary cell‑based assays (e.g., calcium flux, reporter gene) where organic solvents alter membrane integrity or target receptor conformation.

Analytical Reference Standard and Impurity Profiling in Bromhexine‑Related ANDA Programmes

The free‑base form is a pharmacopoeial impurity (Bromhexine EP Impurity C). The well‑characterised dihydrochloride salt (>95% HPLC purity, verified by C18 reverse‑phase HPLC ) provides a stable, crystalline reference material for method validation, system suitability testing, and forced degradation studies in abbreviated new drug applications.

Medicinal Chemistry Scaffold Expansion via Ortho‑Aminomethyl Functionalisation

The ortho‑aminomethyl aniline substructure introduces a second basic centre and hydrogen‑bond donor not present in simpler N‑cyclohexylmethyl‑N‑methylaniline , enabling parallel library synthesis (reductive amination, amide coupling) for SAR exploration in analgesic and CNS‑targeted programmes where hydrogen‑bond capacity is a key pharmacophoric determinant .

Compound Management: High‑Accuracy Gravimetric Dispensing for Dose‑Response Studies

The crystalline, non‑hygroscopic powder form supports sub‑milligram weighing accuracy on standard microbalances, reducing dispensing errors compared to oily free‑base analogs, directly benefiting automated compound storage and retrieval systems in large‑scale screening facilities.

Quote Request

Request a Quote for 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.